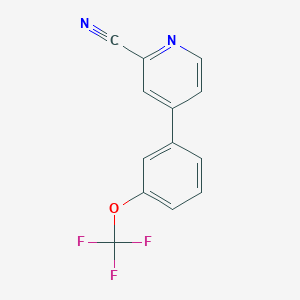

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-3-1-2-9(7-12)10-4-5-18-11(6-10)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHBJGEJHURKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reagents and Materials

- Chalcones with 3-trifluoromethoxyphenyl substituents.

- Malononitrile.

- Ammonium acetate or pyridine as base/catalyst.

- Dimethylformamide (DMF) as solvent.

Synthetic Procedure

- Equimolar amounts of the trifluoromethoxy-substituted chalcone and malononitrile (0.01 M each) were dissolved in 30 mL of DMF.

- Ammonium acetate (0.03 M) was added for pyridine-2-carbonitrile synthesis.

- The reaction mixture was refluxed and condensed for approximately 8 hours.

- Upon completion, the reaction mixture was poured slowly into crushed ice to precipitate the product.

- The solid was filtered, washed with water, and recrystallized from DMF.

- The final product was dried in a desiccator.

Reaction Scheme

$$

\text{Chalcone (with 3-trifluoromethoxyphenyl)} + \text{Malononitrile} \xrightarrow[\text{DMF}]{\text{NH}_4\text{OAc}, \text{heat}} \text{4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile}

$$

Yield and Purity

- Yields ranged from 40% to 95%, depending on specific substituents and reaction conditions.

- Purification was achieved by recrystallization and column chromatography.

- Characterization confirmed the structure with IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry.

Characterization Data Supporting the Preparation

The compound 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile was characterized as follows:

| Characterization Method | Observed Data | Interpretation |

|---|---|---|

| IR Spectrum | Nitrile stretch at ~2186 cm$$^{-1}$$, NH$$2$$ stretch at ~3340 cm$$^{-1}$$, C=N stretch at ~1592 cm$$^{-1}$$, C-N stretch at ~1355 cm$$^{-1}$$, CF$$3$$ stretch at ~1238 cm$$^{-1}$$ | Confirms nitrile group and trifluoromethoxy substituent presence |

| $$ ^1H $$ NMR | Singlets at 1.94 ppm (amine), 7.84 ppm (pyridine CH), aromatic multiplets between 6.98 - 8.40 ppm | Protons corresponding to pyridine ring and aromatic substituents |

| $$ ^{13}C $$ NMR | Peaks at 162, 158, 111, 152, 88, 117 ppm corresponding to pyridine carbons, aromatic carbons, and nitrile carbon | Confirms pyridine-2-carbonitrile core and trifluoromethoxyphenyl group |

| Mass Spectrometry | [M + H]$$^+$$ peak at m/z 395.20 | Molecular ion peak consistent with molecular weight |

Alternative Preparation Methods from Patents

A patent (US9458107B2) describes a process involving the treatment of substituted phenols with potassium tert-butoxide and chloro-substituted pyridine derivatives in N,N-dimethylacetamide (DMAc), followed by acid-base workup to isolate the desired pyridine carboxamide derivatives. Although this patent focuses on related pyridine derivatives, the methodology may be adapted for the preparation of 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile via similar nucleophilic aromatic substitution or amination reactions.

Key steps include:

- Activation of 4-amino-3-fluorophenol with potassium tert-butoxide.

- Reaction with 4-chloro-N-methyl-2-pyridinecarboxamide in DMAc.

- Formation of salts and monohydrates to purify the product.

- Acid-base treatments to isolate the final compound.

This method emphasizes:

- Use of strong bases to generate phenolate intermediates.

- Controlled precipitation of salts for purification.

- Potential for scale-up and industrial synthesis.

Comparative Table of Preparation Methods

Research Findings and Notes

- The cyclization of trifluoromethoxy-substituted chalcones with malononitrile in the presence of ammonium acetate or pyridine is a robust method yielding high purity 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile derivatives.

- The presence of trifluoromethoxy groups influences the electronic properties, facilitating cyclization and enhancing biological activity.

- The phenol activation method described in patent literature provides a complementary approach, particularly useful for derivatives requiring amide functionalities or salt forms.

- Yields and purity depend on reaction time, temperature, and purification techniques.

- Characterization data consistently confirm the successful synthesis of the target compound with expected spectral features.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridine ring and carbonitrile group can also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects :

- The trifluoromethoxy group in the target compound offers a balance of electronegativity and steric bulk, differing from the trifluoromethyl group in , which is more lipophilic but less polar.

- Heterocyclic Linkers : FYX-051 incorporates a triazole ring, enabling dual interactions with enzyme active sites (e.g., molybdenum coordination and channel binding in xanthine oxidase) .

Pharmacological and Biochemical Profiles

Enzyme Inhibition

- FYX-051: A hybrid inhibitor of xanthine oxidase, coordinating the molybdenum center while occupying the substrate-access channel. capsulatus) highlights the role of substituent-channel complementarity .

- 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile : While direct data are unavailable, the trifluoromethoxy group’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets, similar to FYX-051’s triazole moiety.

Metabolic Stability

- FYX-051 : Undergoes N-glucuronidation and N-glucosidation in rats, dogs, monkeys, and humans, with species-specific metabolic pathways .

- Trifluoromethoxy Derivatives : The trifluoromethoxy group generally reduces oxidative metabolism compared to methoxy or methyl groups, as seen in analogs like 4-(4-Fluoro-2-trifluoromethyl-phenyl)-pyridine-2-carbonitrile .

Actividad Biológica

4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethoxy group and a carbonitrile moiety, contributing to its unique chemical reactivity and biological interactions.

Molecular Formula: C13H8F3N

Molecular Weight: 253.21 g/mol

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds in the trifluoromethoxy-substituted series, including 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile. In vitro studies have shown varying Minimum Inhibitory Concentrations (MICs) against different microbial strains.

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile | 12.5 | Staphylococcus aureus |

| 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile | 25 | Escherichia coli |

These results indicate that the compound exhibits promising antimicrobial activity, particularly against gram-positive bacteria .

Antiviral Activity

The compound has also been evaluated for antiviral properties. In studies involving viral infections, it demonstrated significant inhibitory effects on viral replication, suggesting its potential as an antiviral agent. The mechanism involves interaction with viral proteins, disrupting their function and thereby inhibiting the virus's ability to replicate .

The biological activity of 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Molecular docking studies reveal that the trifluoromethoxy group enhances binding affinity through halogen bonding with amino acid residues in target enzymes and receptors.

Key Interactions:

- Hydrogen Bonding: The nitrogen in the pyridine ring forms hydrogen bonds with residues such as ASP9 and GLU166.

- Hydrophobic Interactions: The trifluoromethoxy group engages in hydrophobic interactions, enhancing stability and binding efficacy .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of 4-(3-trifluoromethoxyphenyl)-pyridine-2-carbonitrile against multiple strains of bacteria. Results indicated that the compound inhibited growth effectively at low concentrations, suggesting its potential use in antibiotic development.

- Inhibition of Viral Replication : Another study focused on the compound's effect on viral replication in cell cultures infected with specific viruses. The results demonstrated a significant reduction in viral load, indicating its potential as an antiviral therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.